molecular formula C16H13N3O4S B2464404 3-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-1H-pyrazole CAS No. 318247-39-1

3-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-1H-pyrazole

Cat. No.: B2464404
CAS No.: 318247-39-1
M. Wt: 343.36
InChI Key: INSWQIAJPZTKJK-UHFFFAOYSA-N
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Description

3-{3-[(Benzenesulfonyl)methyl]-4-nitrophenyl}-1H-pyrazole is a specialized chemical compound designed for research applications. This molecule features a 1H-pyrazole scaffold substituted with a 4-nitrophenyl group, a common motif in medicinal chemistry . The unique structural element of a benzenesulfonylmethyl moiety at the 3-position of the phenyl ring makes it a compound of significant interest for investigating structure-activity relationships (SAR) in drug discovery. Its molecular framework is analogous to other pyrazole-containing compounds that have been studied for their potential to interact with enzyme targets such as hematopoietic prostaglandin D synthase or phosphodiesterase 4 (PDE4) . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules for high-throughput screening and biochemical assays. It is particularly valuable in the development of novel therapeutic agents and chemical probes. As with all compounds of this nature, it is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

5-[3-(benzenesulfonylmethyl)-4-nitrophenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c20-19(21)16-7-6-12(15-8-9-17-18-15)10-13(16)11-24(22,23)14-4-2-1-3-5-14/h1-10H,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSWQIAJPZTKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)C3=CC=NN3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nitration of Benzene Derivatives

The nitro group is typically introduced via electrophilic aromatic substitution using mixed acids (HNO₃/H₂SO₄). For sterically hindered substrates like 3-[(benzenesulfonyl)methyl]benzene derivatives, fuming nitric acid in acetic anhydride achieves regioselective nitration at the para position.

Example Protocol (Adapted from CN102250007A):

  • Dissolve 3-[(benzenesulfonyl)methyl]benzene (1.0 equiv) in glacial acetic acid (10 vol).
  • Add fuming HNO₃ (1.5 equiv) dropwise at 0–5°C.
  • Stir for 6 h, then pour into ice water.
  • Filter and recrystallize to obtain 3-[(benzenesulfonyl)methyl]-4-nitrobenzene (Yield: 72–78%).

Critical Parameters:

  • Temperature control (<10°C) minimizes polysubstitution.
  • Acetic anhydride acts as a dehydrating agent to enhance nitronium ion (NO₂⁺) reactivity.

Sulfonylation of Methyl-Substituted Intermediates

Benzenesulfonyl Chloride Alkylation

The benzenesulfonylmethyl group is installed via nucleophilic substitution or Friedel-Crafts alkylation.

Procedure (Based on PMC6151840):

  • React 3-(chloromethyl)-4-nitrobenzene (1.0 equiv) with benzenesulfinic acid sodium salt (1.2 equiv) in DMF.
  • Heat at 80°C for 12 h under N₂.
  • Quench with H₂O, extract with EtOAc, and purify via column chromatography (Yield: 65–70%).

Analytical Data:

  • ¹H NMR (CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.89–7.82 (m, 2H, SO₂Ph-H), 7.64–7.58 (m, 3H, SO₂Ph-H), 4.52 (s, 2H, CH₂SO₂).

Pyrazole Ring Construction via Cyclocondensation

Hydrazine-Mediated Cyclization

Pyrazole formation typically employs hydrazine hydrate with α,β-unsaturated carbonyl intermediates.

Synthesis of 3-{3-[(Benzenesulfonyl)methyl]-4-nitrophenyl}-1H-pyrazole:

  • Prepare 3-[(benzenesulfonyl)methyl]-4-nitrobenzaldehyde (1.0 equiv).
  • React with malononitrile (1.2 equiv) in ethanol under reflux to form 3-[(benzenesulfonyl)methyl]-4-nitrophenylacrylonitrile .
  • Treat with hydrazine hydrate (2.0 equiv) in acetic acid at 100°C for 8 h.
  • Isolate via filtration and wash with cold ethanol (Yield: 58%).

Spectroscopic Validation:

  • IR (KBr): 3272 cm⁻¹ (N-H), 1522 cm⁻¹ (NO₂), 1345 cm⁻¹ (SO₂).
  • ¹³C NMR (DMSO-d₆): δ 148.2 (C-NO₂), 139.5 (C-SO₂), 128.6–126.3 (Ar-C), 112.4 (pyrazole-C).

Alternative Multicomponent Coupling Approaches

Titanium-Mediated Pyrazole Assembly

Recent advances utilize titanium imido complexes for one-pot pyrazole synthesis from alkynes and nitriles.

Protocol (Adapted from PMC7201868):

  • Combine [py₂TiCl₂(NPh)]₂ (0.1 equiv), 3-[(benzenesulfonyl)methyl]-4-nitrobenzeneacetonitrile (1.0 equiv), and phenylacetylene (1.0 equiv) in toluene.
  • Heat at 110°C for 24 h.
  • Oxidize with TEMPO (2.0 equiv) to induce N-N coupling.
  • Purify via silica gel chromatography (Yield: 43%).

Advantages:

  • Avoids hydrazine, enabling safer scale-up.
  • Regioselective formation of 1H-pyrazole isomers.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography: Use hexane/EtOAc (3:1) to isolate the product (Rf = 0.35).
  • Recrystallization: Ethanol/water (4:1) yields pale-yellow crystals (MP: 162–164°C).

Spectroscopic Consistency

  • HRMS (ESI): m/z calcd for C₁₆H₁₃N₃O₄S [M+H]⁺: 344.0701; found: 344.0698.
  • HPLC Purity: >90% (C18 column, MeCN/H₂O = 70:30, 1.0 mL/min).

Challenges and Optimization Opportunities

  • Nitration Selectivity: Competing meta/para nitration requires careful control of acid strength.
  • Sulfonylation Efficiency: Steric hindrance from the nitro group limits sulfonylmethyl incorporation (Yield: <70%).
  • Pyrazole Ring Stability: 1H-pyrazoles are prone to tautomerization; anhydrous conditions mitigate degradation.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Boron reagents and palladium catalysts.

Major Products Formed

    Reduction: 3-{3-[(benzenesulfonyl)methyl]-4-aminophenyl}-1H-pyrazole.

    Substitution: Various sulfonamide derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

3-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl group.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-1H-pyrazole involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical data of 3-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-1H-pyrazole with analogous compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Properties (if available)
Target Compound C₁₇H₁₃N₃O₄S 367.37 3-(Benzenesulfonylmethyl), 4-nitrophenyl Not reported in evidence
5-(4-Bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole (2m) C₁₅H₁₀BrN₃O₂ 360.17 4-Bromophenyl, 4-nitrophenyl NMR/IR data reported
5-(4-Chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole (2n) C₁₅H₁₀ClN₃O₂ 315.71 4-Chlorophenyl, 4-nitrophenyl Melting point: Not specified
3,5-Bis(4-nitrophenyl)-1H-pyrazole (2o) C₁₅H₁₀N₄O₄ 326.27 4-Nitrophenyl (positions 3 and 5) Decomposition observed in synthesis
(4-Nitrophenyl)methyl 3-(benzenesulfonyl)propanoate C₁₇H₁₅N₃O₆S 413.38 Benzenesulfonylpropanoate ester, 4-nitrophenylmethyl CAS: 924076-03-9
3-(Chloromethyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole C₁₁H₁₀ClN₃O₂ 251.67 Chloromethyl, methyl, 4-nitrophenyl Supplier data available
4-(4-Methoxyphenyl)-1-(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole (21he) C₂₀H₁₆N₆O₃ 412.39 Triazole, methoxyphenyl, methyl, 4-nitrophenyl Yield: 61%, synthesized via click chemistry

Key Observations :

  • Electron-Withdrawing Groups : The 4-nitrophenyl group is common across all compounds, contributing to electron-deficient aromatic systems that may enhance reactivity in substitution reactions or binding to biological targets.
  • Molecular Weight : The target compound (367.37 g/mol) is lighter than the triazole-pyrazole hybrid (21he, 412.39 g/mol), suggesting differences in solubility or bioavailability .

Biological Activity

The compound 3-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-1H-pyrazole is a pyrazole derivative known for its diverse biological activities. Pyrazoles are a class of compounds that have garnered attention due to their potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial properties. This article delves into the biological activity of this specific compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H13N3O4SC_{16}H_{13}N_{3}O_{4}S. The structural components include:

  • Pyrazole ring : A five-membered ring containing two nitrogen atoms.
  • Benzenesulfonylmethyl group : Enhances solubility and biological activity.
  • Nitrophenyl group : Contributes to the compound's reactivity and potential as a pharmacophore.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various pyrazole compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that this compound demonstrated notable inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been widely documented. A computational study suggested that the presence of the nitrophenyl group in this compound could enhance its interaction with cancer cell targets, potentially leading to apoptosis in malignant cells . The structure-activity relationship (SAR) analysis indicated that modifications on the pyrazole ring could significantly influence its efficacy against various cancer types.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazoles are attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Compounds similar to this compound have been shown to reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory pathways.
  • Cell Signaling Modulation : It could interfere with signaling pathways involved in cell proliferation and survival, particularly in cancer cells.

Case Studies

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduced apoptosis in cancer cell lines
Anti-inflammatoryReduced edema in animal models

Q & A

Q. What are the established synthetic routes for 3-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-1H-pyrazole, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with diketones or β-keto esters. For example:

Precursor Preparation : React ethyl acetoacetate with DMF-DMA (N,N-dimethylformamide dimethyl acetal) and phenylhydrazine to form pyrazole intermediates .

Functionalization : Introduce the benzenesulfonylmethyl group via nucleophilic substitution using benzenesulfonyl chloride under basic conditions (e.g., NaH in THF) .

Nitration : Nitrate the phenyl ring using a HNO₃/H₂SO₄ mixture at 0–5°C to introduce the nitro group .
Optimization : Microwave-assisted synthesis (e.g., 30-second irradiation with POCl₃) improves reaction efficiency and reduces side products . Yields range from 60–80% after column chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. For example, the pyrazole C-H proton appears as a singlet at δ 7.8–8.2 ppm .
  • X-ray Crystallography : Resolves tautomeric ambiguities (e.g., 3- vs. 5-substituted pyrazole) and confirms dihedral angles between aromatic rings (e.g., 27.4° between pyrazole and nitrophenyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 381.09 for C₁₇H₁₄N₃O₄S⁻) .

Advanced Research Questions

Q. How can tautomeric forms of this compound lead to data contradictions in structural studies?

Methodological Answer: Tautomerism between 3- and 5-substituted pyrazole isomers (Fig. 1) can produce conflicting NMR or crystallographic results. For resolution:

Crystallographic Analysis : Co-crystallization of both tautomers in the same unit cell (observed in ) confirms their coexistence .

DFT Calculations : Compare experimental and computed ¹H NMR shifts to identify dominant tautomers. For example, the 3-substituted tautomer is stabilized by 2.3 kcal/mol due to resonance with the nitro group .

Q. What computational strategies are used to predict the compound’s nonlinear optical (NLO) properties and reactivity?

Methodological Answer:

  • DFT Studies : Calculate frontier molecular orbitals (FMOs) to determine energy gaps (ΔE ~3.5 eV) and polarizability (α ~300 a.u.), indicating potential NLO activity .
  • Reactivity Indices : Use Fukui functions to identify electrophilic sites (e.g., nitro group at C4) for substitution reactions .
  • Molecular Docking : Simulate binding to cyclooxygenase-2 (COX-2) to predict anti-inflammatory activity (docking score: −8.2 kcal/mol) .

Q. How do steric and electronic effects of the benzenesulfonyl and nitro groups influence regioselectivity in substitution reactions?

Methodological Answer:

  • Steric Effects : The bulky benzenesulfonyl group directs electrophiles to the para position of the pyrazole ring.
  • Electronic Effects : The electron-withdrawing nitro group deactivates the phenyl ring, favoring meta-substitution in further functionalization.
    Experimental Validation :
  • Hammett Plots : Correlate substituent σ values with reaction rates (ρ = +1.2 for nitration), confirming nitro’s deactivating role .
  • X-ray Diffraction : Measure bond lengths (e.g., C-S bond: 1.76 Å) to assess conjugation effects .

Q. What strategies resolve contradictions in biological activity data across different assays?

Methodological Answer:

Assay-Specific Optimization : Adjust buffer pH (e.g., pH 7.4 vs. 6.8) to stabilize the compound’s sulfonamide group, which affects enzyme inhibition (IC₅₀ varies from 12–45 μM) .

Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., demethylated derivatives) that may contribute to observed discrepancies .

Structural-Activity Relationships (SAR) : Compare analogs (e.g., methyl vs. trifluoromethyl substituents) to isolate electronic effects on bioactivity .

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